molecular formula C9H16N2O B1427910 2-Cyclopropyl-1-piperazin-1-yl-ethanone CAS No. 1339181-87-1

2-Cyclopropyl-1-piperazin-1-yl-ethanone

Cat. No. B1427910
M. Wt: 168.24 g/mol
InChI Key: SOSJYTYNFONCIM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-piperazin-1-yl-ethanone (CPPE) is a chemical compound with the molecular formula C9H16N2O. It is a useful reagent in the synthesis of fused tricyclic compounds for use as therapeutic adenosine receptor antagonists .


Molecular Structure Analysis

The molecular weight of CPPE is 168.24 g/mol. The molecular structure of similar compounds can be viewed using Java or Javascript .

Scientific Research Applications

Novel Psychoactive Substances and Opioid Analogues

One study discusses a novel psychoactive substance, MT-45, showcasing opioid-like effects. This research provides insights into the availability, use, and effects of such compounds, indicating potential research avenues for analogues like 2-Cyclopropyl-1-piperazin-1-yl-ethanone in understanding opioid receptors and developing new treatments for opioid addiction and pain management (Sindhu M. Siddiqi et al., 2015).

Antimycobacterial Agents

Research on Macozinone, a compound undergoing clinical studies for tuberculosis (TB) treatment, highlights the significance of piperazine derivatives in targeting mycobacterial infections. By inhibiting the synthesis of essential cell wall components in Mycobacterium tuberculosis, compounds like 2-Cyclopropyl-1-piperazin-1-yl-ethanone could offer frameworks for new antimycobacterial agents (V. Makarov & K. Mikušová, 2020).

Antidepressant and Antipsychotic Medications

The arylpiperazine class, including drugs for depression, psychosis, or anxiety, undergoes extensive metabolism, leading to various effects on neurotransmitter receptors. This provides a basis for researching 2-Cyclopropyl-1-piperazin-1-yl-ethanone as a precursor or metabolite in developing new central nervous system (CNS) agents (S. Caccia, 2007).

Piperazine-Based Antitubercular Compounds

A comprehensive review on piperazine and its analogues emphasizes their role in combatting Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This suggests potential applications for 2-Cyclopropyl-1-piperazin-1-yl-ethanone in the design and development of novel antitubercular therapies (P. Girase et al., 2020).

Piperazine Derivatives in Drug Development

The therapeutic uses of piperazine derivatives span a wide range of applications, from CNS agents to anticancer, antiviral, and anti-inflammatory drugs. This indicates the versatility of compounds like 2-Cyclopropyl-1-piperazin-1-yl-ethanone in drug discovery and the potential for developing a broad spectrum of therapeutic agents (A. Rathi et al., 2016).

properties

IUPAC Name

2-cyclopropyl-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(7-8-1-2-8)11-5-3-10-4-6-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSJYTYNFONCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-piperazin-1-yl-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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